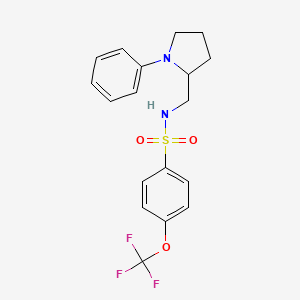

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a phenylpyrrolidine moiety linked to a trifluoromethoxybenzenesulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps. One common approach is the reaction of 1-phenylpyrrolidine with a suitable sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption .

Análisis De Reacciones Químicas

Types of Reactions

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting sulfonamides to amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the development of advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The phenylpyrrolidine moiety may interact with biological receptors or enzymes, while the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

N-((1-phenylpyrrolidin-2-yl)methyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

N-((1-phenylpyrrolidin-2-yl)methyl)-4-chlorobenzenesulfonamide: Contains a chloro group instead of a trifluoromethoxy group.

Uniqueness

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in various applications .

Actividad Biológica

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, a compound with the molecular formula C19H21F3N2O2S and a molecular weight of 398.4 g/mol, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article synthesizes available research findings on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and implications for therapeutic use.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a trifluoromethoxy group, and a benzenesulfonamide moiety. The presence of the trifluoromethyl group is noteworthy, as it can enhance lipophilicity and metabolic stability due to the strength of the C-F bond, which is crucial in drug design.

Anticonvulsant Activity

Research indicates that compounds similar to this compound demonstrate significant anticonvulsant properties. A study on related pyrrolidine derivatives showed that they were evaluated for their efficacy in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The findings revealed:

- Efficacy : Several derivatives exhibited protective effects against seizures at doses of 100 mg/kg and 300 mg/kg.

- Mechanism : The most potent compounds acted as moderate binders to neuronal voltage-sensitive sodium channels, which are critical in seizure propagation.

The introduction of fluorine or trifluoromethyl groups was essential for enhancing anticonvulsant activity, suggesting that these modifications improve the pharmacokinetic profile of the compounds .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific structural components in determining biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Trifluoromethyl Group | Increases lipophilicity and CNS penetration |

| Pyrrolidine Core | Crucial for anticonvulsant efficacy |

| Aromatic Systems | Modulate electronic properties affecting binding affinity |

These findings underscore that modifications to the core structure significantly influence both potency and selectivity for target receptors .

Case Studies and Research Findings

- Study on Anticonvulsant Efficacy : A comprehensive evaluation of various analogs demonstrated that those with higher lipophilicity showed delayed but prolonged anticonvulsant action. For instance, compounds with phenylpiperazine moieties were effective primarily at later time points post-administration .

- Metabolic Stability : The incorporation of fluorinated groups not only improved biological activity but also reduced oxidative metabolism via cytochrome P450 enzymes, enhancing overall metabolic stability .

- Neurotoxicity Assessment : Initial screenings included assessments of acute neurological toxicity using rotarod tests. Results indicated that while some compounds were effective against seizures, they also exhibited varying degrees of neurotoxicity, necessitating further investigation into safety profiles .

Propiedades

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O3S/c19-18(20,21)26-16-8-10-17(11-9-16)27(24,25)22-13-15-7-4-12-23(15)14-5-2-1-3-6-14/h1-3,5-6,8-11,15,22H,4,7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWMFHSWHSWUPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.